

# Application Notes and Protocols for Dapitant in Blocking Substance P-Induced Responses

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## Compound of Interest

Compound Name: Dapitant

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These application notes provide a comprehensive overview of the use of **Dapitant**, a potent and selective non-peptide antagonist of the Substance P (SP) neurokinin-1 receptor (NK1R), in blocking SP-induced physiological responses. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in their investigations.

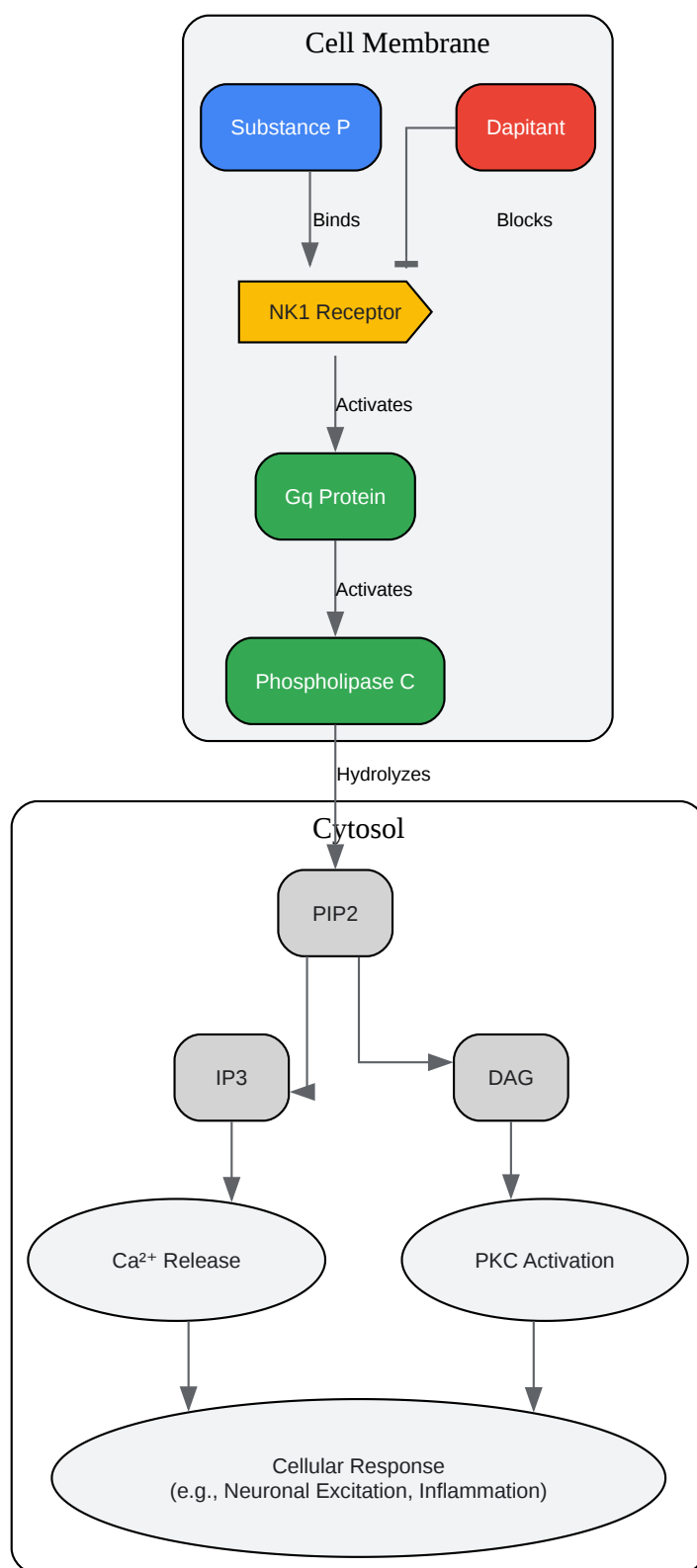
## Introduction

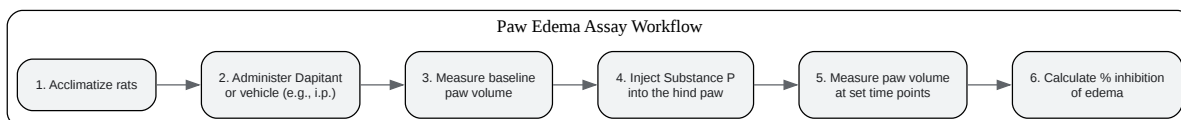
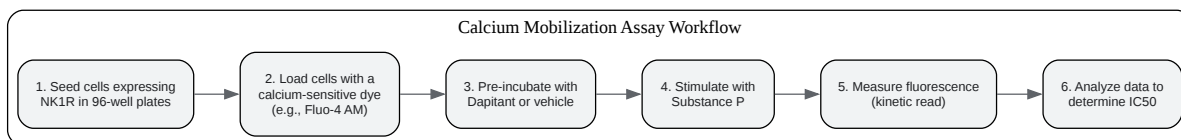
Substance P (SP) is an undecapeptide neuropeptide that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] It is involved in a wide array of physiological processes, including pain transmission, inflammation, and anxiety.[2] SP exerts its effects by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor. **Dapitant** is a selective antagonist of the NK1R, effectively blocking the downstream signaling cascades initiated by SP binding. This property makes **Dapitant** a valuable tool for studying the physiological roles of SP and a potential therapeutic agent for conditions mediated by excessive SP activity.

## Mechanism of Action

Substance P, upon binding to the NK1R, activates Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca<sup>2+</sup>), while DAG activates protein kinase C

(PKC). These signaling events lead to various cellular responses, including neuronal excitation, smooth muscle contraction, and the release of inflammatory mediators. **Dapitant** competitively binds to the NK1R, preventing SP from binding and thereby inhibiting this signaling cascade.





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## References

- 1. Anxiety rating scales in Parkinson's disease: a validation study of the Hamilton anxiety rating scale, the Beck anxiety inventory, and the hospital anxiety and depression scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P mediates inflammatory oedema in acute pancreatitis via activation of the neurokinin-1 receptor in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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